(3S,5S)-5-Tert-butyl-3-chloropyrrolidin-2-one
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Overview
Description
(3S,5S)-5-Tert-butyl-3-chloropyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure It is characterized by the presence of a tert-butyl group at the 5-position and a chlorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-Tert-butyl-3-chloropyrrolidin-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidinone derivative.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to ensure precise control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-5-Tert-butyl-3-chloropyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the pyrrolidinone ring or the tert-butyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a ketone or carboxylic acid.
Scientific Research Applications
(3S,5S)-5-Tert-butyl-3-chloropyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,5S)-5-Tert-butyl-3-chloropyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S,5S)-5-Tert-butyl-3-hydroxypyrrolidin-2-one: Similar structure but with a hydroxyl group instead of chlorine.
(3S,5S)-5-Tert-butyl-3-methylpyrrolidin-2-one: Similar structure but with a methyl group instead of chlorine.
Uniqueness
(3S,5S)-5-Tert-butyl-3-chloropyrrolidin-2-one is unique due to the presence of both the tert-butyl and chlorine groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
(3S,5S)-5-tert-butyl-3-chloropyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-8(2,3)6-4-5(9)7(11)10-6/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXXIYONCXJQIB-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C(=O)N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1C[C@@H](C(=O)N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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